Methyl 6-chloronicotinate
CAS No.: 73781-91-6
Cat. No.: VC21058203
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73781-91-6 |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | methyl 6-chloropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 |
| Standard InChI Key | RMEDXVIWDFLGES-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C(C=C1)Cl |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1)Cl |
Introduction
Chemical Identity and Structure
Chemical Identifiers
Methyl 6-chloronicotinate is a substituted pyridine derivative with a chlorine substituent at the 6-position and a methyl ester group at the 3-position. Table 1 provides a comprehensive list of chemical identifiers for this compound.
Table 1: Chemical Identifiers of Methyl 6-Chloronicotinate
| Parameter | Value |
|---|---|
| IUPAC Name | Methyl 6-chloropyridine-3-carboxylate |
| Common Name | Methyl 6-chloronicotinate |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| CAS Registry Number | 73781-91-6 |
| IUPAC Standard InChIKey | RMEDXVIWDFLGES-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(Cl)N=C1 |
| Other Names | Methyl 2-chloropyridine-5-carboxylate, 6-Chloronicotinic acid methyl ester, Methyl 6-chloro-3-pyridinecarboxylate |
The chemical structure features a pyridine ring with a chlorine atom at position 6 and a methoxycarbonyl group (methyl ester) at position 3 .
Structural Characteristics
Crystallographic studies have revealed important structural details about methyl 6-chloronicotinate. The molecule is almost planar, with a dihedral angle of 3.34 (14)° between the COOMe group and the aromatic ring. In the crystal structure, the molecules arrange into layers connected by C—H⋯N hydrogen bonds. Additionally, there are π–π stacking interactions between the aromatic rings in adjacent layers with a centroid-centroid distance of 3.8721 (4) Å .
This planarity is characteristic of aromatic esters and contributes to the compound's ability to participate in various non-covalent interactions, which may explain its utility in coordination chemistry and pharmaceutical applications.
Physical and Chemical Properties
Physical Properties
Methyl 6-chloronicotinate exists as a white to cream-colored crystalline solid or powder at room temperature. Table 2 summarizes its key physical properties.
Table 2: Physical Properties of Methyl 6-Chloronicotinate
| Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | White to cream crystalline powder |
| Melting Point | 85.0–89.0°C (typical value: 87°C) |
| Color | White-Yellow |
| Form | Crystalline Powder |
These physical properties are consistent across multiple commercial sources and are important considerations for handling, storage, and purification of the compound .
Chemical Properties
The chemical properties of methyl 6-chloronicotinate are largely determined by the presence of the pyridine nitrogen, the chlorine substituent, and the methyl ester functionality. The compound shows solubility in common organic solvents such as ethanol, ether, and methanol .
From a reactivity standpoint, the compound exhibits several notable characteristics:
-
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution reactions
-
The ester group can undergo typical ester transformations (hydrolysis, reduction, transesterification)
-
The pyridine nitrogen can act as a Lewis base, enabling coordination to metal centers
The compound requires some special handling conditions. It is recommended to store it in a cool, dark place (below 15°C) and under inert gas, suggesting some sensitivity to air oxidation .
Synthesis Methods
Esterification of 6-Chloronicotinic Acid
The most straightforward and commonly employed method for synthesizing methyl 6-chloronicotinate involves the esterification of 6-chloronicotinic acid. This can be achieved through several approaches, as outlined below.
Dimethyl Carbonate Method
One efficient procedure involves the reaction of 6-chloronicotinic acid with dimethyl carbonate in the presence of concentrated sulfuric acid as a catalyst:
Table 3: Dimethyl Carbonate Esterification Procedure
| Reagents | Quantities | Conditions | Yield |
|---|---|---|---|
| 6-Chloronicotinic acid | 5.67 g (0.036 mol) | 1. Reflux for 17 h | Not specified |
| Dimethyl carbonate | 10.95 mL (0.131 mol) | 2. Add aqueous NaHCO₃ | |
| Concentrated H₂SO₄ | 2.72 mL (0.049 mol) | 3. Extract with dichloromethane | |
| 4. Dry, filter, evaporate |
This procedure is particularly valuable for laboratory-scale synthesis and has been documented in crystallographic studies of the compound .
Transformation Reactions
The synthesis of methyl 6-chloronicotinate can also be approached through various transformation reactions of related compounds. These methods may be preferred depending on the available starting materials and the scale of production.
Other Synthetic Approaches
Alternative synthetic routes have been reported in the literature, though with less frequency than direct esterification. These include chlorination of methyl nicotinate or selective esterification of 6-chloronicotinic acid using other reagents.
Reactivity and Chemical Transformations
Reduction Reactions
Methyl 6-chloronicotinate readily undergoes reduction reactions, particularly at the ester functionality. Several reduction protocols have been reported, with varying yields and reaction conditions, as summarized in Table 4.
Table 4: Reduction of Methyl 6-Chloronicotinate to (6-Chloropyridin-3-yl)methanol
| Reducing Agent | Solvent | Conditions | Yield | Product |
|---|---|---|---|---|
| LiAlH₄ (1.1 eq) | THF | 0°C to 20°C, 2h | 96% | (6-Chloropyridin-3-yl)methanol |
| DIBAL-H (3.0 eq) | THF | -78°C to rt, 1h | 95% | (6-Chloropyridin-3-yl)methanol |
| LiAlH₄ (4.0 eq) | THF | 0-5°C, then rt, 3h, N₂ atmosphere | 70% | (6-Chloropyridin-3-yl)methanol |
These reduction protocols demonstrate the versatility of methyl 6-chloronicotinate as a precursor to functionalized pyridine derivatives . The resulting (6-chloropyridin-3-yl)methanol is itself a valuable building block for the synthesis of more complex molecules.
Trifluoromethylation Reactions
The literature also reports the use of methyl 6-chloronicotinate in trifluoromethylation reactions. A notable example is the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate. This process involves trifluoromethylation of an aryl iodide using methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper iodide (CuI) .
This type of transformation is particularly significant for the pharmaceutical industry, as trifluoromethylated heterocycles are common structural motifs in various drug candidates.
Applications in Coordination Chemistry
Formation of Coordination Complexes
Methyl 6-chloronicotinate has demonstrated utility in coordination chemistry, serving as a ligand or counter-ion in metal complexes. A noteworthy example is its role in forming a salt with a one-dimensional cationic nickel(II) coordination polymer containing 4,4'-bipyridine.
The compound {Ni(4,4'-bpy)(H₂O)₄₂·4H₂O} features a one-dimensional polymeric {[Ni(4,4'-bpy)(H₂O)₄]²⁺} cation, with two 6-chloronicotinate anions and four water molecules of crystallization per repeating polymeric unit. In this complex, the nickel(II) ion adopts an octahedral coordination geometry, surrounded by four water molecule oxygen atoms and two 4,4'-bipyridine nitrogen atoms in trans positions .
This example illustrates the potential of methyl 6-chloronicotinate derivatives in creating supramolecular architectures with interesting structural and potentially functional properties.
Spectroscopic Characteristics
Spectroscopic studies provide valuable information about the electronic and structural properties of methyl 6-chloronicotinate. While comprehensive spectroscopic data for this specific compound are somewhat limited in the literature, studies on related compounds such as ethyl-6-chloronicotinate offer insights into the characteristic spectral features of these systems.
The vibrational spectroscopy (FT-IR, FT-Raman) and NMR spectroscopy of ethyl-6-chloronicotinate have been investigated using density functional theory calculations, providing a theoretical framework that is likely applicable to the methyl analog as well .
| Supplier | Catalog Number | Purity | Package Size | Price (USD) | Notes |
|---|---|---|---|---|---|
| TCI America | M1980 | >98.0% (GC)(N) | 5 g | $55.00 | Store under inert gas, air sensitive |
| TCI America | M1980 | >98.0% (GC)(N) | 25 g | $154.00 | Store under inert gas, air sensitive |
| Thermo Scientific | A10396.06 | 98% | 5 g | $65.65 | Special offer price (regular: $76.50) |
| Thermo Scientific | A10396.14 | 98% | 25 g | $170.65 | Special offer price (regular: $201.00) |
| Sigma-Aldrich | 631175-5G | 98% | 5 g | $22.24 | Special offer price (regular: $27.90) |
| Fisher Scientific | M19805G | >98.0% (GC)(N) | 5 g | Not specified | Also available in 25 g |
This information underscores the ready availability of this compound for research and industrial applications .
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